molecular formula C9H8FNO B2359520 N-(2-fluorophenyl)acrylamide CAS No. 519004-34-3

N-(2-fluorophenyl)acrylamide

Cat. No. B2359520
CAS RN: 519004-34-3
M. Wt: 165.167
InChI Key: UELRBMZOMHKBJD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Acrylamide, a related compound, is formed in carbohydrate-rich food when heated above 120 °C through the Maillard reaction. The main parameters that affect acrylamide formation in foods are the composition of the raw food, and time–temperature of food processing .

Scientific Research Applications

Pharmaceutical Research

N-(2-fluorophenyl)acrylamide: is explored in pharmaceutical research for its potential therapeutic properties. Its structural similarity to other bioactive compounds suggests it could be a precursor in synthesizing novel drugs with anti-inflammatory or antibacterial activities . The compound’s ability to interact with various biological targets can be fine-tuned by modifying its chemical structure, leading to the development of new medications.

Material Science

In material science, this compound is used to create polymers with specific characteristics. For instance, it can be incorporated into hydrogel copolymers, which have applications ranging from drug delivery systems to tissue engineering due to their biocompatibility and responsive nature .

Chemical Synthesis

N-(2-fluorophenyl)acrylamide: serves as a building block in chemical synthesis. It can be used to construct complex molecules through various organic reactions, including polymerization and cross-linking processes . This versatility makes it valuable for creating a wide range of chemical products.

Nanotechnology

The compound’s potential in nanotechnology lies in its ability to form nanocomposites and nanostructures. These materials can have unique electrical, optical, and mechanical properties, making them suitable for use in sensors, electronics, and other advanced technologies .

Environmental Science

N-(2-fluorophenyl)acrylamide: may also find applications in environmental science, particularly in the development of materials that can absorb or neutralize pollutants. Its chemical properties could be harnessed to create filters or coatings that capture toxic substances from air or water .

Agricultural Chemistry

In agricultural chemistry, research into N-(2-fluorophenyl)acrylamide could lead to the development of new pesticides or herbicides. Its molecular structure can be modified to target specific pests or weeds, providing a more efficient and environmentally friendly approach to crop protection .

Cosmetic Industry

Lastly, the cosmetic industry could benefit from the compound’s properties by incorporating it into products as a stabilizer or active ingredient. Its ability to form bonds with other organic compounds can improve the texture and efficacy of creams, lotions, and other personal care items .

properties

IUPAC Name

N-(2-fluorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h2-6H,1H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELRBMZOMHKBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)prop-2-enamide

Synthesis routes and methods

Procedure details

To a solution of acryloyl chloride (0.70 mL, 8.63 mmol) and sodium phosphate dibasic (2.45 g, 17.26 mmol) in anhydrous methylene chloride (18.0 mL) at 0° C. was added dropwise 2-fluoroaniline (0.834 mL, 8.63 mmol). The reaction mixture was stirred at room temperature for 12 h. It was then filtered over a celite pad, washed with methylene chloride (50 mL) and concentrated to afford N-(2-fluorophenyl)acrylamide (C-4) as a white solid (0.959 g, 68% yield). MS (M+1): m/e 166. This material was used for the next step with no additional purification.
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
0.834 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

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